molecular formula C20H17ClN2O B14418917 N-(2-Benzyl-4-chlorophenyl)-N-methylpyridine-4-carboxamide CAS No. 82211-22-1

N-(2-Benzyl-4-chlorophenyl)-N-methylpyridine-4-carboxamide

Cat. No.: B14418917
CAS No.: 82211-22-1
M. Wt: 336.8 g/mol
InChI Key: JIQQTYIBXSMFDL-UHFFFAOYSA-N
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Description

N-(2-Benzyl-4-chlorophenyl)-N-methylpyridine-4-carboxamide is a chemical compound with a complex structure that includes a benzyl group, a chlorophenyl group, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzyl-4-chlorophenyl)-N-methylpyridine-4-carboxamide typically involves the reaction of 2-benzyl-4-chlorophenylamine with pyridine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzyl-4-chlorophenyl)-N-methylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-Benzyl-4-chlorophenyl)-N-methylpyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Benzyl-4-chlorophenyl)-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-4-chlorophenyl N-(2-(trifluoromethyl)phenyl)carbamate
  • 2-Benzyl-4-chlorophenyl N-(2-chloro-5-(trifluoromethyl)phenyl)carbamate
  • N-(2-Benzoyl-4-chlorophenyl)formamide

Uniqueness

N-(2-Benzyl-4-chlorophenyl)-N-methylpyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

82211-22-1

Molecular Formula

C20H17ClN2O

Molecular Weight

336.8 g/mol

IUPAC Name

N-(2-benzyl-4-chlorophenyl)-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C20H17ClN2O/c1-23(20(24)16-9-11-22-12-10-16)19-8-7-18(21)14-17(19)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3

InChI Key

JIQQTYIBXSMFDL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)CC2=CC=CC=C2)C(=O)C3=CC=NC=C3

Origin of Product

United States

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